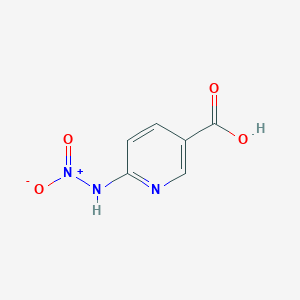

benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

Vue d'ensemble

Description

“Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .

Synthesis Analysis

The synthesis of carbamates like “this compound” often involves the use of protecting groups for amines . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which is a part of this compound, can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

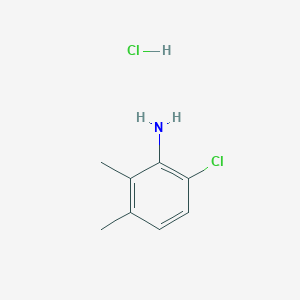

The molecular formula of “this compound” is C13H19O2N2Cl1 . It is a white solid that is soluble in organic solvents and moderately soluble in water .Chemical Reactions Analysis

Carbamates like “this compound” can undergo various chemical reactions. For instance, the CBz group can be removed using catalytic hydrogenation (Pd-C, H2) . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .Physical And Chemical Properties Analysis

“this compound” is a white solid that is soluble in organic solvents and moderately soluble in water . Its molecular formula is C13H19O2N2Cl1 .Applications De Recherche Scientifique

Analytical Chemistry Applications : A study by Yu et al. (2019) developed a high-performance liquid chromatography method using fluorescence detection for the determination of γ-aminobutyric acid and its analogs, including gabapentin and baclofen. They utilized a reagent closely related to benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride for sensitive labeling of these analytes, highlighting its utility in analytical chemistry (Yu et al., 2019).

Inhibitory Effects in Molecular Biology : Research by Magar et al. (2021) found that certain benzyl carbamate derivatives, including this compound, exhibit selective inhibition of butyrylcholinesterase (BChE), a key enzyme in the nervous system. These compounds were found to be more active than the clinically used rivastigmine, suggesting potential applications in neurobiology and pharmaceuticals (Magar et al., 2021).

Antimycobacterial Activity : A 2014 study by Moreth et al. demonstrated the antimycobacterial activity of benzyl carbamate derivatives, particularly against M. tuberculosis. The presence of a free amino group and the sulphonamide moiety in the structure were crucial for biological activity, indicating potential applications in treating bacterial infections (Moreth et al., 2014).

Lipophilicity and Biological Activity : Jankech et al. (2020) explored the hydro-lipophilic properties of fluorinated benzyl carbamates, including derivatives of this compound. This study highlights the significant influence of lipophilicity on the biological activity of these compounds, which is critical in drug design (Jankech et al., 2020).

Applications in Drug Delivery : Greenwald et al. (1999) discussed the use of benzyl carbamate derivatives in drug delivery systems, particularly as part of a double-prodrug strategy. This involves enzymatic separation followed by a rapid benzyl elimination reaction, releasing the amine-bound drug, which is relevant in enhancing the efficacy of drug delivery (Greenwald et al., 1999).

Mécanisme D'action

Safety and Hazards

The safety data sheet for benzyl carbamate, a related compound, indicates that it is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Orientations Futures

Carbamates like “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” have significant potential in the field of peptide synthesis . Their ability to act as protecting groups for amines under relatively mild conditions makes them valuable tools in the synthesis of complex peptides . Future research may focus on developing more efficient methods for installing and removing these protecting groups, as well as exploring their use in the synthesis of new peptide-based compounds .

Propriétés

IUPAC Name |

benzyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJNQMABWBCAOW-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)

![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)